molecular formula C19H22N2O2 B449365 1-cyclohexyl-3-(4-phenoxyphenyl)urea

1-cyclohexyl-3-(4-phenoxyphenyl)urea

Cat. No.: B449365
M. Wt: 310.4g/mol
InChI Key: AHIZJLVRHIRLEY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(4-phenoxyphenyl)urea is an organic compound belonging to the class of phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The molecular formula of N-cyclohexyl-N’-(4-phenoxyphenyl)urea is C19H22N2O2, and it has a molecular weight of 310.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-(4-phenoxyphenyl)urea can be synthesized through a reaction between cyclohexylamine and 4-phenoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-N’-(4-phenoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4g/mol

IUPAC Name

1-cyclohexyl-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C19H22N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,22)

InChI Key

AHIZJLVRHIRLEY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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